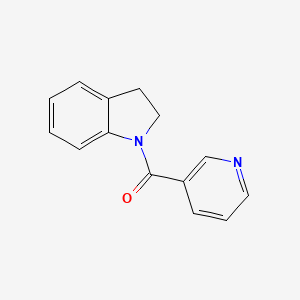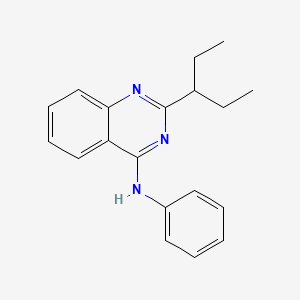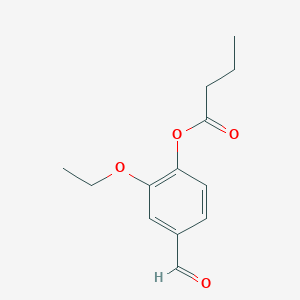![molecular formula C17H14Cl2N4O2 B5592449 (E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5592449.png)
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a phenyl ring substituted with dichloro and phenoxyethoxy groups, and a triazole ring attached via a methanimine linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the phenoxyethoxy intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.
Chlorination: The phenoxyethanol is then chlorinated to introduce the dichloro groups at the 3 and 5 positions of the phenyl ring.
Coupling with triazole: The chlorinated intermediate is then coupled with 1,2,4-triazole under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous flow reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of phenoxyethoxy ketones.
Reduction: Can yield phenoxyethoxy alcohols.
Substitution: Can produce various substituted phenoxyethoxy derivatives.
科学的研究の応用
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes: Inhibiting their activity and affecting biochemical pathways.
Interact with receptors: Modulating cellular responses.
Affect gene expression: Influencing the transcription and translation of specific genes.
類似化合物との比較
Similar Compounds
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine: is similar to other triazole-containing compounds such as:
Uniqueness
- Structural uniqueness : The presence of both dichloro and phenoxyethoxy groups in the phenyl ring.
- Functional uniqueness : The combination of triazole and methanimine linkage provides unique biochemical properties.
特性
IUPAC Name |
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c18-15-8-13(10-22-23-11-20-21-12-23)9-16(19)17(15)25-7-6-24-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDUQOWDXSOHN-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)
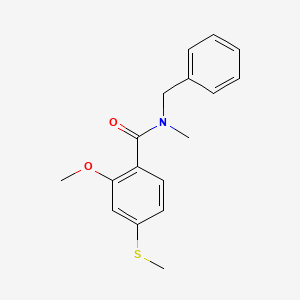
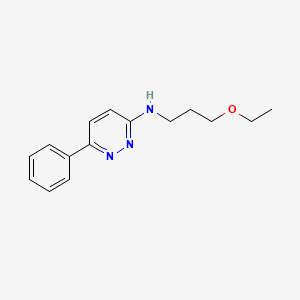
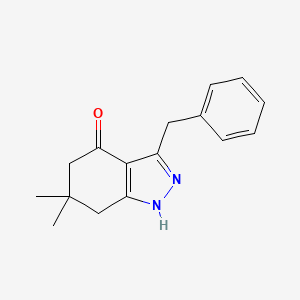
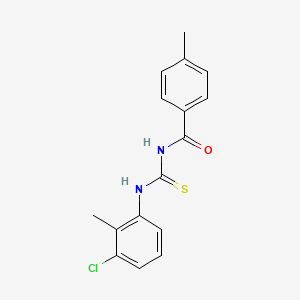
![2-[(E)-(4-methoxyphenyl)methylideneamino]oxy-1-morpholin-4-ylethanone](/img/structure/B5592401.png)
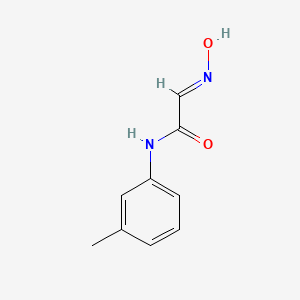

![7-[(2-chloro-6-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)
![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)
